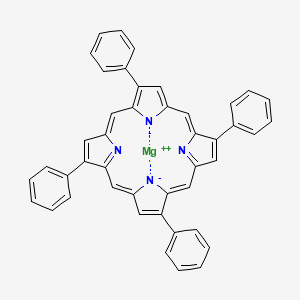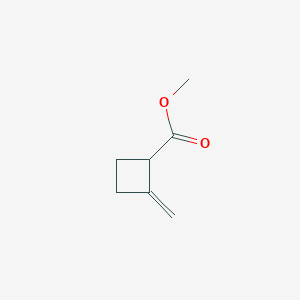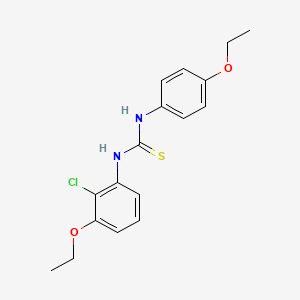
N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- is an organic compound belonging to the thiourea family Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 2-chloro-3-ethoxyaniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.
作用機序
The mechanism of action of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Thiourea,N-(2-chlorophenyl)-N’-(4-ethoxyphenyl)-
- Thiourea,N-(2-ethoxyphenyl)-N’-(4-ethoxyphenyl)-
- Thiourea,N-(2-chloro-3-methoxyphenyl)-N’-(4-ethoxyphenyl)-
Uniqueness
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- stands out due to the presence of both chloro and ethoxy substituents on the phenyl rings. This combination of functional groups imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
873998-64-2 |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC名 |
1-(2-chloro-3-ethoxyphenyl)-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-21-13-10-8-12(9-11-13)19-17(23)20-14-6-5-7-15(16(14)18)22-4-2/h5-11H,3-4H2,1-2H3,(H2,19,20,23) |
InChIキー |
WRUGUWJLBJVBIQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


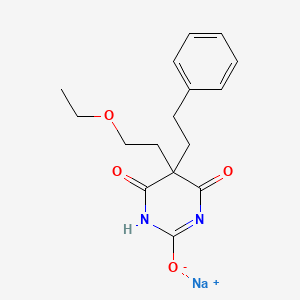

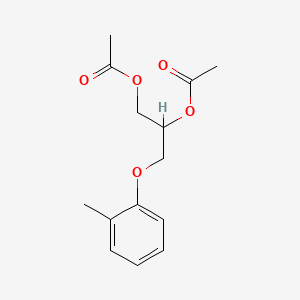
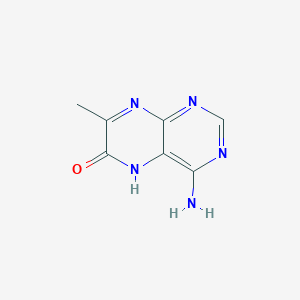
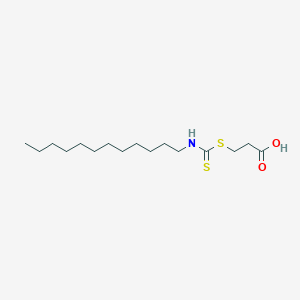


![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
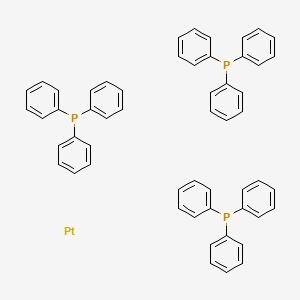
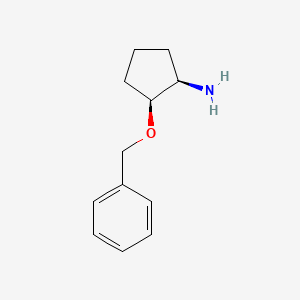
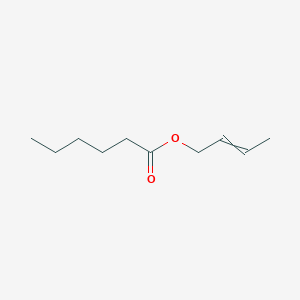
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
